7-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Overview
Description
7-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 7-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been suggested that this compound may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid in lab experiments is its potential therapeutic applications. This compound has shown significant activity against various types of cancer cells and may have other therapeutic applications as well. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects.
Future Directions
There are several future directions for the study of 7-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the toxicity and side effects of this compound need to be further studied to ensure its safety for use in humans.
Scientific Research Applications
The potential therapeutic applications of 7-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid have been studied extensively in scientific research. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its antifungal and antibacterial properties.
properties
IUPAC Name |
7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O2/c13-8-3-1-2-7(4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGSIDMVERGWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C=C(NC3=NC=NN23)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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